molecular formula C10H12N2 B12802834 (3-Amino-2,5-dimethylphenyl)acetonitrile CAS No. 57411-96-8

(3-Amino-2,5-dimethylphenyl)acetonitrile

Cat. No.: B12802834
CAS No.: 57411-96-8
M. Wt: 160.22 g/mol
InChI Key: ZWDCIAZSXCQFFB-UHFFFAOYSA-N
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Description

NSC 87680 is a chemical compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 87680 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with specific catalysts to facilitate the desired transformations.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of NSC 87680 is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

NSC 87680 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: NSC 87680 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

NSC 87680 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: NSC 87680 is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of NSC 87680 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

NSC 87680 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include NSC 125973 and NSC 36586.

    Uniqueness: NSC 87680 stands out due to its specific chemical properties and the range of reactions it can undergo. Its versatility in scientific research applications also sets it apart from other compounds.

Properties

CAS No.

57411-96-8

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(3-amino-2,5-dimethylphenyl)acetonitrile

InChI

InChI=1S/C10H12N2/c1-7-5-9(3-4-11)8(2)10(12)6-7/h5-6H,3,12H2,1-2H3

InChI Key

ZWDCIAZSXCQFFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)C)CC#N

Origin of Product

United States

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